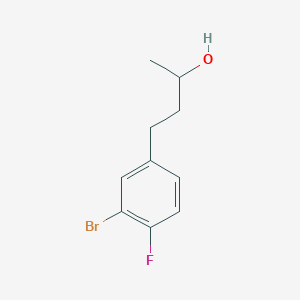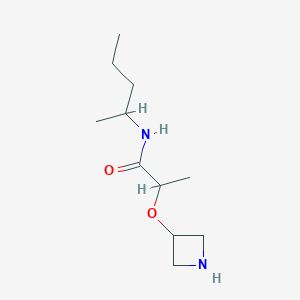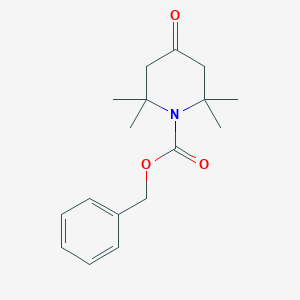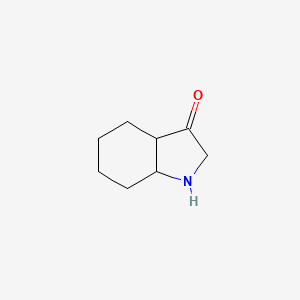
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with an ethyl ester, an aminoethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate with 1-aminoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The oxazole ring can be reduced under specific conditions to yield reduced derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-imidazole-5-carboxylate: Contains an imidazole ring, offering different electronic properties.
Uniqueness
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and an ethyl ester makes it versatile for various applications in research and industry.
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10/h5H,4,10H2,1-3H3 |
InChIキー |
FPRROMGKAODOOB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(O1)C(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)



![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)



![2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506548.png)

![Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13506556.png)


